molecular formula C13H16ClNO2 B063520 Spiro[chroman-2,4'-piperidin]-4-one hydrochloride CAS No. 159635-39-9

Spiro[chroman-2,4'-piperidin]-4-one hydrochloride

Cat. No.: B063520
CAS No.: 159635-39-9
M. Wt: 253.72 g/mol
InChI Key: XJGPFFRUWRFXEL-UHFFFAOYSA-N
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Description

Spiro[chroman-2,4’-piperidin]-4-one hydrochloride is a chemical compound characterized by a spirocyclic structure, which includes a chroman moiety fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[chroman-2,4’-piperidin]-4-one hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of chroman derivatives with piperidine under specific conditions that promote the formation of the spiro linkage. The reaction often requires the use of catalysts and controlled temperature conditions to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of Spiro[chroman-2,4’-piperidin]-4-one hydrochloride may involve large-scale cyclization processes using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Spiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles under various conditions, including solvent choice and temperature control.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines or hydrocarbons.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly relevant in developing drugs targeting neurological disorders, enhancing drug efficacy and specificity. The compound's unique structure allows for modifications that can lead to improved therapeutic profiles.

Case Study:
A series of spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited potent activity against human breast carcinoma (MCF-7) with an IC50 value of 0.31 μM, indicating its potential as a lead compound for further development in cancer therapy .

Biological Research

Mechanisms of Action:
The compound is employed in studies investigating the mechanisms of action of various enzymes and receptors. This research is pivotal for understanding disease pathways and developing novel therapeutic strategies.

Case Study:
In a study focusing on anti-angiogenic properties, spiro[chroman-2,4'-piperidin]-4-one derivatives were docked against the VEGFR-2 protein. The results indicated that these compounds could effectively inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Material Science

Development of Advanced Materials:
Research has explored the potential of this compound in material science, particularly in creating advanced polymers and coatings. Its unique structural properties contribute to the development of materials with enhanced performance characteristics.

Natural Product Synthesis

Facilitating Discovery:
The compound is utilized in the synthesis of complex natural products, aiding researchers in discovering new compounds with medicinal properties. Its ability to undergo various chemical transformations makes it a valuable tool in synthetic organic chemistry.

Analytical Chemistry

Reference Standard:
In analytical chemistry, this compound is used as a reference standard for identifying and quantifying similar compounds in various samples. This application is essential for ensuring accuracy in chemical analysis.

Data Table: Applications Overview

Application AreaDescriptionNotable Findings
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disordersPotent anticancer derivatives synthesized
Biological ResearchInvestigates enzyme/receptor mechanismsAnti-angiogenic potential against VEGFR-2
Material ScienceDevelopment of advanced materials including polymers and coatingsUnique structural properties explored
Natural Product SynthesisAids in synthesizing complex natural productsFacilitates discovery of new medicinal compounds
Analytical ChemistryUsed as a reference standard for accurate identification/quantificationEnsures reliability in chemical analysis

Mechanism of Action

The mechanism of action of Spiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Spirooxindoles: These compounds share the spirocyclic structure but differ in the heterocyclic components, often used in drug design and synthesis.

    Spiroindoles: Similar in structure but with an indole moiety, known for their biological activities and applications in medicinal chemistry.

    Spirobenzofurans: Compounds with a spirocyclic linkage involving a benzofuran ring, used in various chemical and pharmaceutical applications.

Uniqueness: Spiro[chroman-2,4’-piperidin]-4-one hydrochloride is unique due to its specific combination of a chroman and piperidine ring, providing distinct chemical and biological properties

Biological Activity

Spiro[chroman-2,4'-piperidin]-4-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-tubercular agent, anticancer properties, and its interactions with various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step procedures that include the formation of the spirocyclic structure. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure of synthesized compounds. The molecular formula for this compound is C₁₄H₁₅ClN₁O₂, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological activity .

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of spiro[chroman-2,4'-piperidin]-4-one derivatives. A series of compounds were evaluated against Mycobacterium tuberculosis (Mtb) strain H37Ra. Among these, one derivative (PS08) exhibited a minimum inhibitory concentration (MIC) of 3.72 μM, significantly lower than the standard drug isoniazid (MIC 0.09 μM). However, some active compounds demonstrated acute cytotoxicity towards human lung fibroblast cell lines .

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer models. For instance:

  • Breast Cancer : In studies involving MCF-7 breast cancer cells, several derivatives showed IC50 values ranging from 2.9 to 35.0 μM, indicating promising anticancer effects .
  • Mechanism of Action : The anticancer effects are attributed to apoptosis induction and cell cycle arrest in the G2 phase. Compounds Cst-24 and Cst-31 were particularly noted for their ability to cause significant cytotoxicity through these mechanisms .

Anti-Angiogenic Activity

The compound has also been investigated for its anti-angiogenic properties by targeting the VEGFR-2 protein. Molecular docking studies showed favorable binding affinities and stability in simulations, suggesting potential as an anti-angiogenic lead .

Structure-Activity Relationship (SAR)

The biological activity of spiro[chroman-2,4'-piperidin]-4-one derivatives is influenced by structural modifications. Variations in substituents can alter interactions with cellular targets, impacting their efficacy against various diseases .

Case Studies

  • Anti-Tuberculosis Study : In a study evaluating multiple derivatives against Mtb, PS08 was identified as a lead compound due to its low MIC and favorable ADMET profile .
  • Cancer Cell Line Evaluation : A comprehensive evaluation across different cancer cell lines revealed distinct IC50 values that correlate with structural variations among derivatives, emphasizing the importance of SAR in drug design .

Summary Table of Biological Activities

Biological Activity Target IC50/MIC Values Notable Compounds
Anti-TubercularMycobacterium tuberculosisMIC 3.72 μM (PS08)PS08
AnticancerMCF-7 Breast Cancer Cells2.9 - 35.0 μMCst-22, Cst-24
Anti-AngiogenicVEGFR-2 ProteinN/ACompound B

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for spiro[chroman-2,4'-piperidin]-4-one hydrochloride derivatives, and how can reaction yields be optimized?

The synthesis typically involves two approaches:

  • Method A : Reacting acid chlorides with spiro[chroman-2,4'-piperidin]-4-one under triethylamine catalysis, followed by heating (60°C, 5 hours), solvent removal, and ethanol recrystallization .
  • Method B : Using sulfonyl chlorides with spiro[benzo[h]chromene-2,1’-cyclohexan]-4(3H)-ylidenehydrazine under similar conditions but with room-temperature stirring (6 hours) .
    Optimization tips :
  • Monitor reaction progress via TLC with ethyl acetate/hexane eluents .
  • Purify intermediates via column chromatography and confirm structures using ¹H NMR (400 MHz, DMSO-d6) and HRMS .

Q. Which cancer cell lines and assays are commonly used for preliminary cytotoxicity screening of spiro[chroman-2,4'-piperidin]-4-one derivatives?

  • Cell lines : MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) .
  • Assays :
    • MTT assay for IC50 determination (e.g., compound 16: IC50 = 0.31–5.62 µM) .
    • Annexin V/PI staining for apoptosis quantification (compound 16 induced 3x early apoptosis in MCF-7 cells at 24 hours) .

Q. How are structural modifications (e.g., sulfonyl vs. trimethoxyphenyl groups) linked to cytotoxic potency?

  • High activity : Sulfonyl-bridged derivatives (e.g., compound 16) show stronger cytotoxicity due to enhanced electrophilicity and membrane penetration .
  • Low activity : Trimethoxyphenyl derivatives (e.g., compound 15, IC50 = 18.77–47.05 µM) may suffer from steric hindrance or reduced solubility .

Advanced Research Questions

Q. How can contradictory cytotoxicity data across cell lines be systematically resolved?

  • Approach :
    • Compare IC50 trends (e.g., compound 16: MCF-7 IC50 = 0.31 µM vs. HT-29 IC50 = 5.62 µM) to identify cell-type-specific mechanisms .
    • Validate via cell cycle analysis (e.g., compound 16 increased sub-G1 and G2-M phases in MCF-7, suggesting apoptosis and mitotic arrest) .
    • Cross-reference with proteomic profiling to map target pathways (e.g., caspase activation vs. tubulin disruption) .

Q. What methodologies are recommended for improving selectivity indices (SI) in spiro[chroman-2,4'-piperidin]-4-one analogues?

  • Case study : Compound 40 (a thiophene-spirochromanone derivative) achieved SI = 13.37 against B16F10 melanoma by balancing lipophilicity (logP) and hydrogen-bonding capacity .
  • Strategies :
    • SAR studies : Introduce polar groups (e.g., piperazine) to reduce off-target effects .
    • In silico modeling : Use molecular docking to predict binding affinity vs. human kinases or GPCRs .

Q. How can spiro[chroman-2,4'-piperidin]-4-one derivatives be repurposed for non-oncological applications (e.g., antimicrobial or metabolic diseases)?

  • Antimicrobial potential : Derivatives with β-lactam fused spiroisoxazolidine scaffolds show activity against plant pathogens (MIC = 2–8 µg/mL) .
  • Metabolic applications : Spirochromanones inhibit acetyl-CoA carboxylase (ACC), a target in obesity and diabetes, via competitive binding to the biotin carboxylase domain .

Q. Methodological Guidance

Q. What frameworks are recommended for designing rigorous research questions on spiro[chroman-2,4'-piperidin]-4-one derivatives?

  • PICO framework :
    • Population : Specific cancer cell lines (e.g., MCF-7).
    • Intervention : Compound 16 at IC50 doses.
    • Comparison : Untreated controls or reference drugs (e.g., doxorubicin).
    • Outcome : Apoptosis rate, cell cycle arrest .
  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Q. How should researchers address safety and handling protocols for this compound?

  • GHS hazards : Skin/eye irritation (Category 2), respiratory toxicity (STOT SE 3) .
  • Safety measures :
    • Use fume hoods and PPE (gloves, goggles) during synthesis .
    • Store at 2–8°C in airtight containers to prevent degradation .

Properties

IUPAC Name

spiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12;/h1-4,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGPFFRUWRFXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377914
Record name Spiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159635-39-9
Record name Spiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159635-39-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride
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Spiro[chroman-2,4'-piperidin]-4-one hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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